molecular formula C16H16O3 B1454518 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde CAS No. 920525-94-6

2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde

Cat. No.: B1454518
CAS No.: 920525-94-6
M. Wt: 256.3 g/mol
InChI Key: BGBKCXUNMKVOIW-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde is an organic compound characterized by its aromatic structure and functional groups It is a derivative of benzaldehyde, featuring a methoxyphenyl group and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde typically involves the reaction of 4-methoxybenzyl alcohol with 5-methylsalicylaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalysts, solvents, and reaction conditions is critical to ensure efficiency and cost-effectiveness. Advanced techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

    Oxidation: Formation of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzoic acid.

    Reduction: Formation of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activities and receptor binding. The methoxy and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the methoxyphenyl group, resulting in different chemical properties.

    5-Methylsalicylaldehyde: Lacks the methoxyphenyl group, affecting its reactivity and applications.

    2-[(4-Methoxyphenoxy)methyl]phenyl derivatives: Similar structure but different functional groups, leading to varied applications.

Uniqueness

2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde is unique due to the presence of both methoxy and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-3-8-16(14(9-12)10-17)19-11-13-4-6-15(18-2)7-5-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBKCXUNMKVOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734563
Record name 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920525-94-6
Record name 2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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